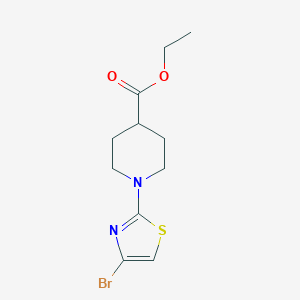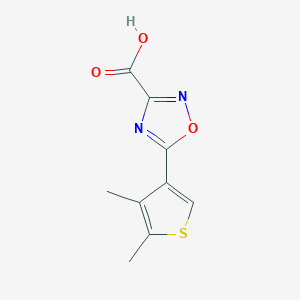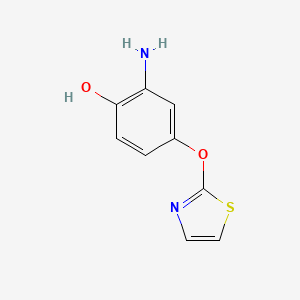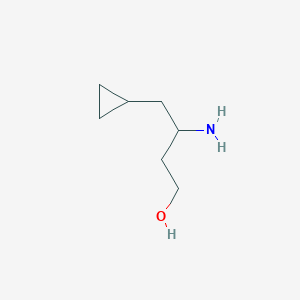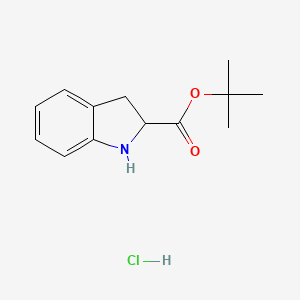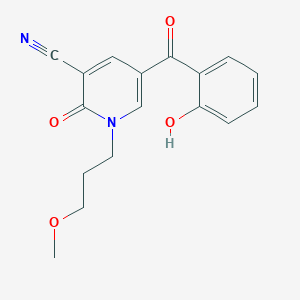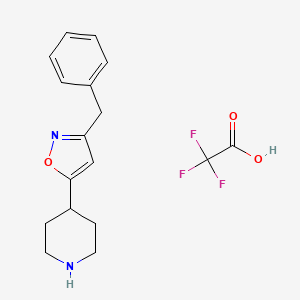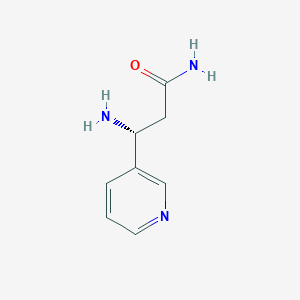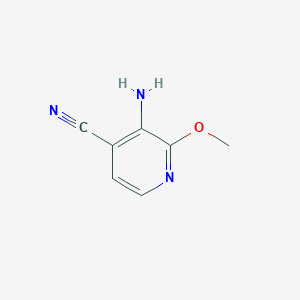
2,3,3-Trimethylbutane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethylbutane-1-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH). For example, 2,3,3-trimethylbutyl bromide can react with NaSH to form this compound .
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as the nucleophile. The alkyl halide reacts with thiourea to form an alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol .
化学反应分析
Types of Reactions: 2,3,3-Trimethylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, hydrochloric acid.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of thiols.
科学研究应用
2,3,3-Trimethylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
作用机制
The mechanism of action of 2,3,3-Trimethylbutane-1-thiol involves its ability to act as a nucleophile due to the presence of the thiol group (-SH). This group can readily participate in nucleophilic substitution reactions, attacking electrophilic centers in other molecules. Additionally, the thiol group can undergo oxidation and reduction reactions, making it versatile in various chemical processes .
相似化合物的比较
2,2,3,3-Tetramethylbutane: Another branched alkane with similar structural features but lacks the thiol group.
2,2,3-Trimethylbutane-1-thiol: A closely related thiol with slight structural differences.
Uniqueness: 2,3,3-Trimethylbutane-1-thiol is unique due to its specific branching and the presence of the thiol group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C7H16S |
|---|---|
分子量 |
132.27 g/mol |
IUPAC 名称 |
2,3,3-trimethylbutane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3 |
InChI 键 |
TWIPAVFPLRWUHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CS)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


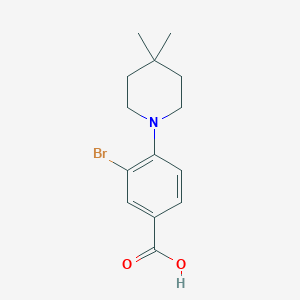
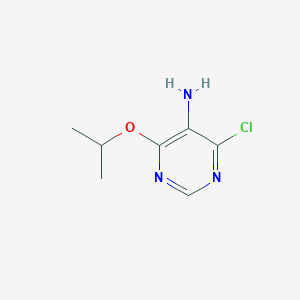
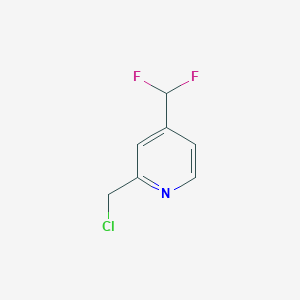
![5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13074604.png)
